

Bis(2-cyanoethyl) diisopropylphosphoramidite as a phosphitylating agent in organic synthesis

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Compound of Interest

Compound Name:	<i>Bis(2-cyanoethyl) diisopropylphosphoramidite</i>
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Application of Bis(2-cyanoethyl) diisopropylphosphoramidite in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-cyanoethyl) diisopropylphosphoramidite is a versatile and widely utilized phosphitylating agent in organic synthesis. Its primary application lies in the introduction of a phosphite triester moiety, which can be subsequently oxidized to a phosphate group. This reagent is particularly valuable in the synthesis of modified oligonucleotides and phosphorylated small molecules due to its reactivity and the stability of the resulting intermediates. The cyanoethyl protecting groups on the phosphate can be readily removed under mild basic conditions, making it compatible with a wide range of sensitive substrates.

This document provides detailed application notes and experimental protocols for the use of **bis(2-cyanoethyl) diisopropylphosphoramidite** in two key synthetic applications: the 5'-phosphorylation of oligonucleotides on a solid support and the phosphitylation of a protected inositol derivative as a key step in the synthesis of phosphorylated inositol.

Data Presentation

Application	Substrate	Product	Typical Yield (%)	Key Analytical Data
5'-Phosphorylation of Oligonucleotides	5'-hydroxyl oligonucleotide on solid support	5'-phosphorylated oligonucleotide	>98% (coupling efficiency)	RP-HPLC, Mass Spectrometry
Phosphitylation of Protected Inositol	(-)-1L-1,4,6-tri-O-benzoyl-chiro-inositol	(-)-1L-1,4,6-tri-O-benzoyl-chiro-inositol 2,3,5-tris[bis(2-cyanoethyl)phosphate]	Not explicitly reported	NMR Spectroscopy

Experimental Protocols

Protocol 1: 5'-Phosphorylation of Oligonucleotides on Solid Support

This protocol describes the chemical phosphorylation of the 5'-terminus of a solid-phase-bound oligonucleotide using **bis(2-cyanoethyl) diisopropylphosphoramidite**. This method is an alternative to enzymatic phosphorylation and is particularly useful for large-scale synthesis.

Materials:

- Controlled pore glass (CPG) solid support with 5'-hydroxyl oligonucleotide
- Bis(2-cyanoethyl) diisopropylphosphoramidite**
- Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)
- Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)
- Capping solution A (e.g., acetic anhydride in THF/lutidine)
- Capping solution B (e.g., 16% N-methylimidazole in THF)

- Anhydrous acetonitrile
- Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)

Procedure:

- Preparation: The synthesis is performed on an automated DNA/RNA synthesizer. The **bis(2-cyanoethyl) diisopropylphosphoramidite** is dissolved in anhydrous acetonitrile to a concentration of 0.1 M and placed on a designated port of the synthesizer.
- Deblocking: The 5'-dimethoxytrityl (DMT) group of the support-bound oligonucleotide is removed by treatment with a solution of trichloroacetic acid in dichloromethane to expose the free 5'-hydroxyl group.
- Coupling: The 5'-hydroxyl group is coupled with **bis(2-cyanoethyl) diisopropylphosphoramidite**. The phosphoramidite is delivered to the synthesis column along with an activator solution. The coupling time is typically 2-5 minutes.
- Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation using the capping solutions to prevent the formation of failure sequences.
- Oxidation: The newly formed phosphite triester is oxidized to the more stable phosphate triester using the oxidizing solution.
- Cleavage and Deprotection: After the final coupling and oxidation steps, the solid support is treated with a cleavage and deprotection solution. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone. This is typically carried out at room temperature for 1-2 hours or at an elevated temperature for a shorter period.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Purification: The crude 5'-phosphorylated oligonucleotide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Expected Results:

The coupling efficiency for the 5'-phosphorylation step is expected to be greater than 98%. The final purity of the oligonucleotide after purification should be high, as confirmed by RP-HPLC and mass spectrometry.

Protocol 2: Phosphitylation of (-)-1L-1,4,6-tri-O-benzoyl-chiro-inositol

This protocol is adapted from the synthesis of (-)-1L-chiro-inositol 2,3,5-trisphorothioate and describes the phosphitylation of the free hydroxyl groups of a protected inositol derivative. [6]

Materials:

- (-)-1L-1,4,6-tri-O-benzoyl-chiro-inositol
- **Bis(2-cyanoethyl) diisopropylphosphoramidite**
- 1H-Tetrazole
- Anhydrous dichloromethane (DCM)
- Anhydrous acetonitrile

Procedure:

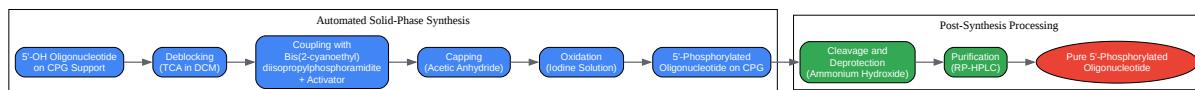
- Preparation: A solution of (-)-1L-1,4,6-tri-O-benzoyl-chiro-inositol and 1H-tetrazole (as an activator) is prepared in a mixture of anhydrous dichloromethane and anhydrous acetonitrile under an inert atmosphere (e.g., argon).
- Phosphitylation: **Bis(2-cyanoethyl) diisopropylphosphoramidite** is added to the solution at room temperature. The reaction mixture is stirred for a specified time until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Oxidation: The resulting phosphite triester is then oxidized to the phosphate triester. For the synthesis of the corresponding phosphate, an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide would be used.

- **Work-up and Purification:** The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

Expected Results:

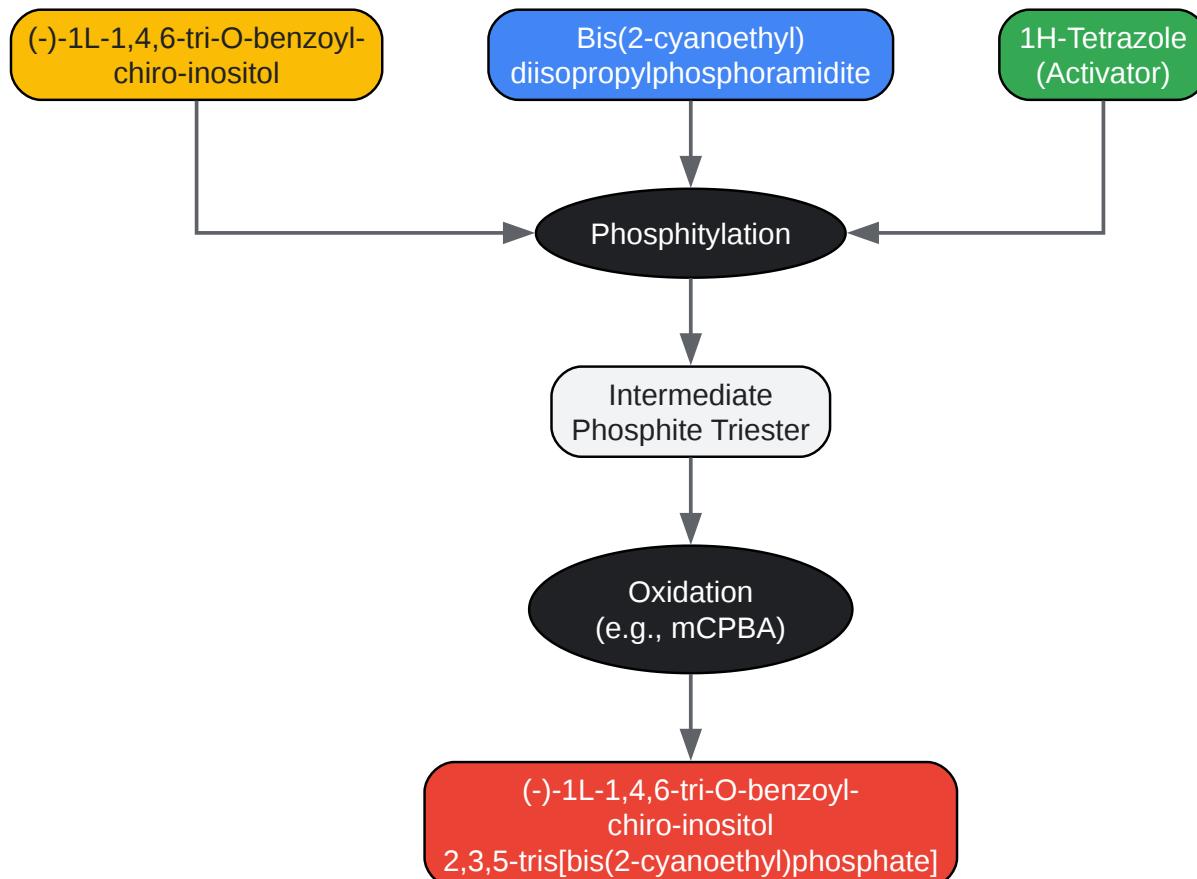
The phosphorylation is expected to proceed to completion, affording the tris-phosphitylated product. Subsequent oxidation will yield the desired tris-phosphate. The structure of the product should be confirmed by NMR spectroscopy.

Visualizations



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Workflow for 5'-Phosphorylation of Oligonucleotides.



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Key steps in the phosphitylation of a protected inositol.

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